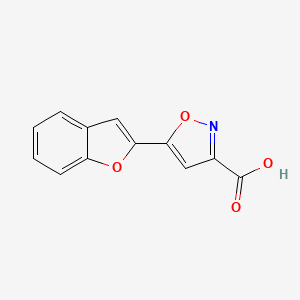

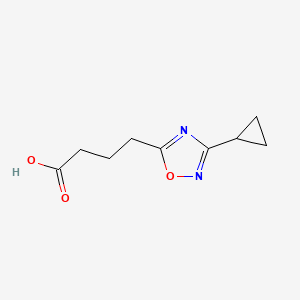

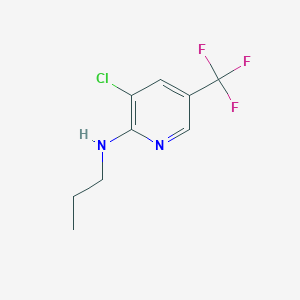

![molecular formula C6H6F2N2S B1438671 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine CAS No. 317810-75-6](/img/structure/B1438671.png)

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine

Overview

Description

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is a chemical compound with the CAS Number: 317810-75-6 . It has a molecular weight of 176.19 . The IUPAC name for this compound is 6-[(difluoromethyl)sulfanyl]-3-pyridinylamine . It is typically stored at room temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is 1S/C6H6F2N2S/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine include a boiling point of 284.5±40.0 °C (Predicted) and a density of 1.37±0.1 g/cm3 (Predicted) . The compound has a pKa value of 2.20±0.29 (Predicted) .Scientific Research Applications

Synthesis of Complex Compounds

- Research highlights the role of similar pyridine-based ligands in synthesizing complex compounds, including their preparation, properties, and potential applications in magnetic, biological, and electrochemical fields. Such compounds exhibit diverse structures and functionalities, suggesting that 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine could be instrumental in developing new materials with specific properties (Boča, Jameson, & Linert, 2011).

Environmental Remediation

- Amine-functionalized sorbents, including those related to pyridin-3-amine derivatives, have shown promising results in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These findings underscore the potential of such chemical structures in addressing environmental pollution and improving water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Analysis and Detection of Pollutants

- The adsorption behavior and mechanisms of perfluorinated compounds on various adsorbents have been reviewed, indicating that compounds with amine groups, similar to 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine, generally have high adsorption capacities for these pollutants. This highlights their potential role in environmental monitoring and pollution control strategies (Du, Deng, Bei, Huang, Wang, Huang, & Yu, 2014).

Advanced Material Development

- Metal complexes involving similar amines have been explored for their structural diversity and potential in creating materials with unique properties, such as inclusion capabilities and chirality-based functionalities. This research indicates the broad applicability of such compounds in materials science and catalysis (Horikoshi & Mochida, 2006).

Contributions to Catalysis

- Copper catalyst systems utilizing aryl halides and arylboronic acids for C-N bond forming cross-coupling reactions have seen significant developments. Compounds structurally related to 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine are pivotal in these recyclable catalyst systems, demonstrating their importance in green chemistry and sustainable industrial processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Safety and Hazards

properties

IUPAC Name |

6-(difluoromethylsulfanyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2S/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGBCHSXGJJLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Difluoromethyl)sulfanyl]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

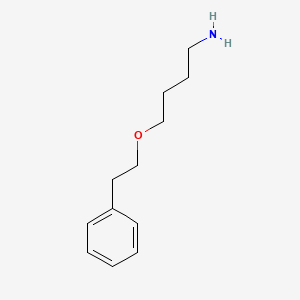

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)

![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)